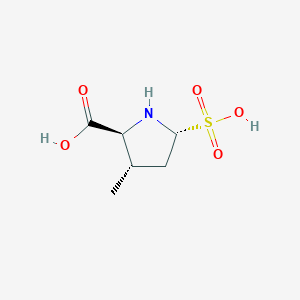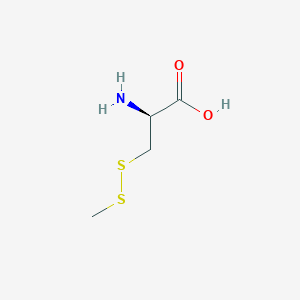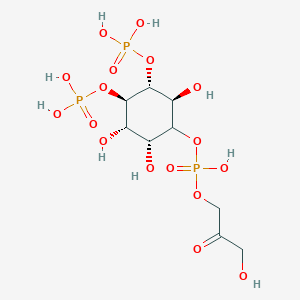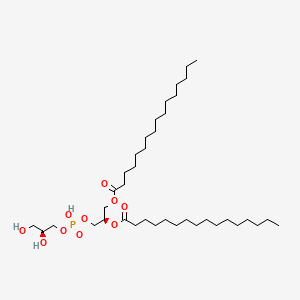![molecular formula C15H25N7O7S2 B10778264 5'-O-[(L-Methionyl)-sulphamoyl]adenosine](/img/structure/B10778264.png)
5'-O-[(L-Methionyl)-sulphamoyl]adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine involves the coupling of L-methionine with adenosine through a sulphamoyl linkage. The reaction typically requires the activation of the carboxyl group of L-methionine, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale synthetic route, including the use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine can undergo various chemical reactions, including:
Oxidation: The sulphur atom in the methionyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulphamoyl group can be reduced to form amines.
Substitution: The amino groups in the adenosine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted adenosine derivatives.
Applications De Recherche Scientifique
5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine has several potential scientific research applications, including:
Chemistry: It can be used as a model compound to study sulphamoyl linkages and their reactivity.
Biology: It may serve as a tool to investigate the role of methionine and adenosine derivatives in biological systems.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in targeting enzymes or pathways involving methionine or adenosine.
Industry: It may find applications in the development of novel pharmaceuticals or biochemical reagents.
Mécanisme D'action
The mechanism of action of 5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine involves its interaction with specific molecular targets, such as enzymes or receptors. One known target is methionine–tRNA ligase , an enzyme involved in protein synthesis. The compound may inhibit this enzyme by mimicking the natural substrate, thereby interfering with the translation process . The exact pathways and molecular interactions are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-Adenosyl methionine (SAM): A common cosubstrate involved in methyl group transfers, transsulfuration, and aminopropylation.
Adenosine 5’-monophosphate (AMP): A nucleotide that plays a key role in cellular energy transfer.
Uniqueness
5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine is unique due to its sulphamoyl linkage, which is not commonly found in naturally occurring nucleotides. This structural feature may confer distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H25N7O7S2 |
|---|---|
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R)-5-[(4S)-6-amino-1,4-dihydropurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl N-[(2R)-2-amino-4-methylsulfanylbutanoyl]sulfamate |
InChI |
InChI=1S/C15H25N7O7S2/c1-30-3-2-7(16)14(25)21-31(26,27)28-4-8-10(23)11(24)15(29-8)22-6-20-9-12(17)18-5-19-13(9)22/h5-8,10-11,13,15,23-24H,2-4,16-17H2,1H3,(H,18,19)(H,21,25)/t7-,8+,10+,11-,13+,15-/m1/s1 |
Clé InChI |
SQDXXTAOGLOMRP-JJWYTCDVSA-N |
SMILES isomérique |
CSCC[C@H](C(=O)NS(=O)(=O)OC[C@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C(NC=N[C@H]32)N)O)O)N |
SMILES canonique |
CSCCC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(NC=NC32)N)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Morpholin-4-YL-piperidine-1-carboxylic acid [1-(3-benzenesulfonyl-1-propyl-allylcarbamoyl)-2-phenylethyl]-amide](/img/structure/B10778186.png)
![[(3R,4R)-3-[[3-[(2S)-butan-2-yl]-4-hydroxybenzoyl]amino]azepan-4-yl] 4-(2-hydroxy-5-methoxybenzoyl)benzoate](/img/structure/B10778193.png)
![3-[N-[Benzyloxycarbonyl]-phenylalaninyl-amino]-5-phenyl-pentane-1-sulfonylmethylbenzene](/img/structure/B10778196.png)


![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B10778220.png)
![(2S,3S,4R,5S)-2-(4-Amino-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-[(methylsulfanyl)methyl]-3,4-pyrrolidinediol](/img/structure/B10778228.png)
![N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside](/img/structure/B10778232.png)
![(4-nitrophenyl) (3S)-5-phenyl-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentane-1-sulfonate](/img/structure/B10778239.png)


![(3R)-3-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-5-(2-methoxyphenyl)-4-oxidophenyl]-4-hydroxy-4-oxobutanoate](/img/structure/B10778260.png)

